Viridiflorol

Description

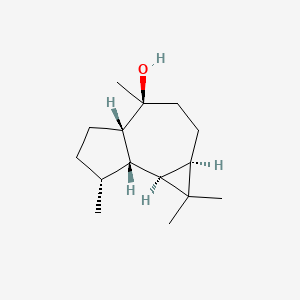

Structure

3D Structure

Properties

IUPAC Name |

(1aR,4S,4aS,7R,7aS,7bS)-1,1,4,7-tetramethyl-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulen-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-9-5-6-10-12(9)13-11(14(13,2)3)7-8-15(10,4)16/h9-13,16H,5-8H2,1-4H3/t9-,10+,11-,12-,13-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYXPYQRXGNDJFU-IMNVLQEYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C1C3C(C3(C)C)CCC2(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2[C@@H]1[C@H]3[C@H](C3(C)C)CC[C@]2(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80881213 | |

| Record name | Viridiflorol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80881213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

552-02-3 | |

| Record name | Viridiflorol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=552-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Viridiflorol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Viridiflorol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80881213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1aR-(1aα,4β,4aβ,7α,7aβ,7bα)]-decahydro-1,1,4,7-tetramethyl-1H-cycloprop[e]azulen-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.186 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VIRIDIFLOROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HN71V2CRMY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery, History, and Biological Potential of Viridiflorol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Viridiflorol, a sesquiterpenoid alcohol, has emerged as a molecule of significant interest in the field of natural product chemistry and drug discovery. First isolated in 1937 from the Australian native tree Melaleuca viridiflora, this bicyclic compound has since been identified in a variety of other plant species and has demonstrated a broad spectrum of biological activities.[1] This technical guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical properties, and a detailed examination of its promising pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities. The document summarizes key quantitative data, provides detailed experimental protocols for its isolation and biological evaluation, and visualizes its biosynthetic pathway and a putative anti-inflammatory mechanism of action.

Discovery and History

The journey of this compound began in 1937 when it was first isolated from the essential oil of Melaleuca viridiflora, a plant native to Australia.[1] Since its initial discovery, this compound has been identified as a constituent of numerous other plants, including those from the Lamiaceae family, such as Salvia algeriensis and Satureja visianii, as well as in Melaleuca quinquenervia (Niaouli) and Melaleuca alternifolia (Tea Tree).[2] The elucidation of its complex tricyclic structure, belonging to the aromadendrane class of sesquiterpenoids, has been a subject of interest, with its chemical synthesis first being reported in 1992.

Physicochemical Properties

This compound is a sesquiterpenoid with the chemical formula C₁₅H₂₆O and a molar mass of 222.37 g/mol . It is a volatile compound, contributing to the characteristic aroma of the essential oils in which it is found. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₆O | |

| Molar Mass | 222.37 g/mol | |

| Appearance | Crystalline solid | |

| Boiling Point | 112-114 °C | |

| Melting Point | 68-73 °C | |

| IUPAC Name | (1aR,4S,4aS,7R,7aS,7bS)-1,1,4,7-Tetramethyldecahydro-1H-cyclopropa[e]azulen-4-ol | |

| CAS Number | 552-02-3 |

Biological Activities and Therapeutic Potential

This compound has demonstrated a remarkable range of biological activities, making it a promising candidate for further investigation in drug development.

Anticancer Activity

Recent studies have highlighted the potent anticancer effects of this compound against various cancer cell lines. It has been shown to induce cytotoxicity and apoptosis in a dose-dependent manner.

Table 2: In Vitro Anticancer Activity of this compound

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| MCF-7 | Breast Cancer | 10 | [1] |

| A549 | Lung Cancer | 30 | [1] |

| Daoy | Medulloblastoma | 0.1 | [1] |

Anti-inflammatory Activity

This compound has exhibited significant anti-inflammatory properties in preclinical models. One of the proposed mechanisms for its anti-inflammatory action is the inhibition of the pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α).

Antimicrobial and Antifungal Activity

The compound has also shown promising activity against a range of microbial pathogens. Its mechanism of action is thought to involve the disruption of microbial cell membranes.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the isolation, characterization, and biological evaluation of this compound.

Isolation and Purification of this compound

Protocol: Hydrodistillation and Chromatographic Purification

-

Plant Material Collection and Preparation: Fresh leaves of a this compound-containing plant (e.g., Melaleuca viridiflora) are collected and air-dried in the shade. The dried leaves are then coarsely powdered.

-

Hydrodistillation: The powdered plant material is subjected to hydrodistillation for 3-4 hours using a Clevenger-type apparatus. The collected essential oil is then dried over anhydrous sodium sulfate.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The chemical composition of the essential oil is analyzed by GC-MS to confirm the presence and estimate the percentage of this compound.

-

Column Chromatography: The essential oil is subjected to column chromatography on silica (B1680970) gel using a gradient elution system of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative TLC/HPLC: Fractions rich in this compound are further purified by preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Anticancer Activity Assessment

Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, Daoy) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound (typically ranging from 0.1 to 100 µM) for 24-48 hours. A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of cell viability against the concentration of this compound.

Protocol: Annexin V-FITC/PI Apoptosis Assay

-

Cell Treatment: Cells are treated with this compound at concentrations around the IC₅₀ value for 24 hours.

-

Cell Harvesting and Staining: Cells are harvested, washed with PBS, and then resuspended in binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added, and the cells are incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive/PI negative cells are considered early apoptotic, while Annexin V-FITC positive/PI positive cells are considered late apoptotic or necrotic.

Anti-inflammatory Activity Assessment

Protocol: Carrageenan-Induced Paw Edema in Rodents

-

Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to laboratory conditions for at least one week before the experiment.

-

Treatment: Animals are divided into groups and treated orally with this compound (at various doses), a vehicle control, or a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: One hour after treatment, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group in comparison to the vehicle control group.

Antimicrobial Susceptibility Testing

Protocol: Broth Microdilution Method

-

Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth to a concentration of approximately 5 x 10⁵ CFU/mL.[2][3]

-

Serial Dilution: this compound is serially diluted in a 96-well microtiter plate containing the appropriate broth to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.[2] A positive control (broth with inoculum) and a negative control (broth only) are included.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.[2]

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.[2]

Visualizations

Proposed Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound starting from farnesyl diphosphate.

Experimental Workflow for Bioactivity Screening

Caption: A general experimental workflow for the screening of this compound's biological activities.

Putative Anti-inflammatory Signaling Pathway

Caption: A putative anti-inflammatory mechanism of this compound via inhibition of the TNF-α signaling pathway.

Conclusion

This compound, a naturally occurring sesquiterpenoid, has demonstrated significant potential as a lead compound for the development of new therapeutic agents. Its diverse biological activities, particularly its anticancer, anti-inflammatory, and antimicrobial properties, warrant further in-depth investigation. The detailed experimental protocols and data presented in this guide are intended to facilitate future research into the mechanisms of action and potential clinical applications of this promising natural product. The continued exploration of this compound and its derivatives may lead to the development of novel and effective treatments for a range of human diseases.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Viridiflorol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and analytical methodologies related to viridiflorol, a sesquiterpenoid of interest for its aromatic and potential therapeutic properties.

Chemical Identity and Physicochemical Properties

This compound is a naturally occurring sesquiterpenoid alcohol with a tricyclic aromadendrane skeleton. It is found in the essential oils of various plants, most notably in Melaleuca quinquenervia (Broad-leaved paperbark) and Melaleuca alternifolia (Tea tree).[1] Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₅H₂₆O[1] |

| Molecular Weight | 222.37 g/mol [2] |

| IUPAC Name | (1aR,4S,4aS,7R,7aS,7bS)-1,1,4,7-Tetramethyldecahydro-1H-cyclopropa[e]azulen-4-ol[1] |

| CAS Number | 552-02-3[1] |

| Appearance | Crystalline solid |

| Odor | Herbal[3] |

Chemical Structure and Stereochemistry

This compound possesses a complex polycyclic structure with six defined stereocenters, leading to a specific three-dimensional arrangement of its atoms. The absolute stereochemistry of naturally occurring (+)-viridiflorol has been established.

References

Viridiflorol Biosynthesis in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viridiflorol, a sesquiterpenoid alcohol, is a naturally occurring plant secondary metabolite with known antimicrobial and anti-inflammatory properties, making it a compound of interest for pharmaceutical and agrochemical applications. This technical guide provides an in-depth overview of the this compound biosynthesis pathway in plants, focusing on the core enzymatic steps, precursor molecules, and regulatory aspects. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, plant biochemistry, and drug development.

Core Biosynthesis Pathway

The biosynthesis of this compound in plants, primarily documented in species of the Myrtaceae and Lamiaceae families, follows the well-established terpenoid pathway, originating from the precursor farnesyl pyrophosphate (FPP). The key enzyme responsible for the cyclization of FPP into the characteristic aromadendrane scaffold of this compound is This compound synthase , a type of terpene synthase (TPS).

The proposed biosynthetic pathway initiates with the ionization of FPP, followed by a series of cyclizations and rearrangements. Two primary routes for the initial cyclization have been proposed, primarily based on studies of fungal enzymes that also produce this compound, but are supported by the characterization of plant-derived synthases.

Route A: 1,10-Cyclization of (E,E)-FPP

This route, catalyzed by this compound synthases belonging to Clade I of sesquiterpene synthases, begins with the direct 1,10-cyclization of (E,E)-farnesyl pyrophosphate to form a germacradienyl cation. Subsequent cyclization events and the addition of a water molecule lead to the formation of this compound.[1][2]

Route B: 1,10-Cyclization of (3R)-NPP

An alternative pathway involves the isomerization of (E,E)-FPP to (3R)-nerolidyl pyrophosphate (NPP), followed by a 1,10-cyclization, a mechanism observed in Clade II sesquiterpene synthases.[1][2]

While both routes are plausible, the characterization of this compound synthases from the Australian native plant Melaleuca quinquenervia (broad-leaved paperbark) provides direct evidence for the pathway in plants.[3]

Key Enzymes in this compound Biosynthesis

| Enzyme | Gene (Species) | Substrate | Product(s) |

| This compound Synthase | MqTPS1_Vir (Melaleuca quinquenervia) | (E,E)-Farnesyl Pyrophosphate | This compound |

| This compound Synthase | MqTPS2_Vir (Melaleuca quinquenervia) | (E,E)-Farnesyl Pyrophosphate | This compound |

| This compound Synthase | Mq43451c0s2_Vir (Melaleuca quinquenervia) | (E,E)-Farnesyl Pyrophosphate | This compound |

Quantitative Data on this compound Production

The concentration of this compound can vary significantly between plant species, chemotypes, and even different tissues within the same plant. The following table summarizes available quantitative data on this compound content in select plant species.

| Plant Species | Family | Tissue | This compound Content (% of Essential Oil) | Reference |

| Melaleuca quinquenervia (Chemotype II) | Myrtaceae | Leaves | 21.7% | [4] |

| Melaleuca quinquenervia (Chemotype II) | Myrtaceae | Fruits | 42.1% | [4] |

| Melaleuca quinquenervia (Chemotype II) | Myrtaceae | Twigs | 66.0% | [4] |

| Satureja pilosa | Lamiaceae | Aerial parts | 9.8 - 61.0% | [5] |

Regulation of this compound Biosynthesis

The regulation of sesquiterpenoid biosynthesis in plants is a complex process involving both developmental and environmental cues. While specific regulatory mechanisms for this compound biosynthesis are not yet fully elucidated, general principles of sesquiterpene synthase gene regulation are likely applicable.

Transcriptional Regulation: The expression of terpene synthase genes, including this compound synthase, is often transcriptionally regulated. Studies on other sesquiterpenes have shown that transcription factors, such as those from the WRKY and MYB families, can bind to the promoter regions of TPS genes and modulate their expression in response to stimuli like herbivory or pathogen attack.[6][7][8]

Developmental Regulation: The production of sesquiterpenes can be age-dependent. The microRNA156 (miR156)-targeted SQUAMOSA PROMOTER BINDING PROTEIN-LIKE (SPL) transcription factors have been shown to regulate the biosynthesis of sesquiterpenes in a developmental manner in plants like Arabidopsis and patchouli.[9]

Environmental Induction: The expression of this compound synthase genes in Melaleuca quinquenervia has been observed to be strongly induced in response to infection by the rust fungus Austropuccinia psidii, suggesting a role for this compound in plant defense.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis.

Cloning of a Plant this compound Synthase Gene

Objective: To isolate the full-length coding sequence of a this compound synthase gene from plant tissue.

Methodology:

-

RNA Extraction: Total RNA is extracted from a plant tissue known to produce this compound (e.g., young leaves of Melaleuca quinquenervia) using a suitable RNA extraction kit or a CTAB-based method.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

PCR Amplification: Degenerate primers are designed based on conserved regions of known plant sesquiterpene synthases. These primers are used in a polymerase chain reaction (PCR) to amplify a fragment of the target gene.

-

RACE (Rapid Amplification of cDNA Ends): 5' and 3' RACE are performed using gene-specific primers designed from the initial PCR fragment to obtain the full-length cDNA sequence.

-

Cloning and Sequencing: The full-length PCR product is cloned into a suitable vector (e.g., pGEM-T Easy) and sequenced to confirm the identity of the this compound synthase gene.

Heterologous Expression and Purification of Recombinant this compound Synthase

Objective: To produce and purify the this compound synthase enzyme for in vitro characterization.

Methodology:

-

Expression Vector Construction: The full-length coding sequence of the this compound synthase gene is cloned into an E. coli expression vector, such as pET28a(+), which often includes a polyhistidine (His) tag for purification.

-

Transformation and Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A bacterial culture is grown to a specific optical density, and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG).[10]

-

Cell Lysis: Bacterial cells are harvested by centrifugation and lysed by sonication or using a French press in a suitable lysis buffer.

-

Affinity Chromatography: The crude protein extract is loaded onto a Ni-NTA (Nickel-Nitrilotriacetic Acid) affinity chromatography column. The His-tagged this compound synthase binds to the column, while other proteins are washed away.[9]

-

Elution: The recombinant enzyme is eluted from the column using a buffer containing a high concentration of imidazole.

-

Protein Purity and Concentration: The purity of the eluted protein is assessed by SDS-PAGE, and the concentration is determined using a protein assay, such as the Bradford assay.

In Vitro Enzyme Assay for this compound Synthase Activity

Objective: To determine the enzymatic activity and product profile of the recombinant this compound synthase.

Methodology:

-

Reaction Setup: The enzyme assay is performed in a reaction buffer containing the purified recombinant this compound synthase, the substrate (E,E)-FPP, and a divalent cation cofactor (typically MgCl₂).[11]

-

Incubation: The reaction mixture is incubated at an optimal temperature (e.g., 30°C) for a specific duration (e.g., 1-2 hours).

-

Product Extraction: The reaction is stopped, and the sesquiterpene products are extracted with an organic solvent such as hexane (B92381) or pentane.

-

GC-MS Analysis: The organic extract is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the reaction products. The identity of this compound is confirmed by comparing its mass spectrum and retention time with that of an authentic standard.[11][12][13][14]

Kinetic Parameter Determination

Objective: To determine the Michaelis-Menten kinetic parameters (Km and kcat) of the this compound synthase.

Methodology:

-

Enzyme Assays with Varying Substrate Concentrations: A series of in vitro enzyme assays are performed as described above, but with varying concentrations of the substrate (E,E)-FPP.

-

Quantification of Product Formation: The amount of this compound produced in each reaction is quantified using GC-MS or GC-FID (Flame Ionization Detection) with an internal standard.

-

Data Analysis: The initial reaction velocities are plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values. The kcat value is then calculated from Vmax and the enzyme concentration.

Visualizations

This compound Biosynthesis Pathway

Caption: Proposed biosynthetic pathways to this compound from farnesyl pyrophosphate (FPP).

Experimental Workflow for this compound Synthase Characterization

Caption: Workflow for the cloning and functional characterization of a plant this compound synthase.

References

- 1. A Sesquiterpene Synthase from the Endophytic Fungus Serendipita indica Catalyzes Formation of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of terpene biosynthesis in Melaleuca quinquenervia and ecological consequences of terpene accumulation during myrtle rust infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical composition of essential oils of the tree Melaleuca quinquenervia (Myrtaceae) cultivated in Costa Rica [scielo.sa.cr]

- 5. researchgate.net [researchgate.net]

- 6. Transcriptional regulation of secondary metabolite biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regulation of the regulators: Transcription factors controlling biosynthesis of plant secondary metabolites during biotic stresses and their regulation by miRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Heterologous Expression, Purification, and Biochemical Characterization of α-Humulene Synthase from Zingiber zerumbet Smith - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Heterocyclic and Alkyne Terpenoids by Terpene Synthase‐Mediated Biotransformation of Non‐Natural Prenyl Diphosphates: Access to New Fragrances and Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The GC/MS Analysis of Volatile Components Extracted by Different Methods from Exocarpium Citri Grandis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academics.su.edu.krd [academics.su.edu.krd]

- 14. scitepress.org [scitepress.org]

Viridiflorol: A Technical Guide for Researchers and Drug Development Professionals

Viridiflorol , a naturally occurring sesquiterpenoid, has emerged as a compound of significant interest within the scientific community. Possessing a unique tricyclic structure, this volatile organic compound has demonstrated a spectrum of biological activities, positioning it as a promising candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological effects, and relevant experimental protocols.

Core Chemical and Physical Data

This compound is chemically identified as (1aR,4S,4aS,7R,7aS,7bS)-1,1,4,7-Tetramethyldecahydro-1H-cyclopropa[e]azulen-4-ol. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 552-02-3 | [1][2][3][4][5] |

| Molecular Formula | C₁₅H₂₆O | [1][2][3] |

| Molecular Weight | 222.37 g/mol | [1][2][3] |

| Appearance | Powder | [3] |

| Purity (Typical) | ≥95.0% (GC) | [5] |

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, with notable anti-cancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2][6] The following tables summarize key quantitative data from various studies.

Table 1: In Vitro Cytotoxicity of this compound against Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ Value | Reference |

| Daoy | Medulloblastoma | 0.1 µM | [1] |

| MCF-7 | Breast Cancer | 10 µM | [1] |

| A549 | Lung Cancer | 30 µM | [1] |

Table 2: In Vivo Anti-inflammatory Activity of this compound

| Model | Parameter | Dosage | Inhibition | Reference |

| Carrageenan-induced pleurisy in mice | Total Leucocyte Migration | 3 mg/kg | 71 ± 5% | [2] |

| Carrageenan-induced pleurisy in mice | Total Leucocyte Migration | 30 mg/kg | 57 ± 3% | [2] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature, providing a foundation for researchers to replicate and build upon existing findings.

Cell Viability Assessment (MTT Assay)

The cytotoxic effect of this compound on cancer cells is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

Procedure:

-

Cancer cells are seeded in 96-well plates at a density of 1x10³ cells per well and allowed to adhere overnight.[1]

-

The cells are then treated with varying concentrations of this compound (e.g., 0.03 µM to 300 µM) for a specified duration, typically 24 hours.[1]

-

Following treatment, the medium is replaced with a fresh medium containing MTT solution.

-

The plates are incubated for 1-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

-

The formazan crystals are then dissolved in a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is calculated as a percentage of the control (vehicle-treated) cells.

Apoptosis Assessment (Annexin V/PI Staining)

The induction of apoptosis by this compound can be quantified using flow cytometry with Annexin V and Propidium Iodide (PI) staining.[1]

Procedure:

-

Cells are seeded in 6-well plates (3x10⁵ cells/well) and treated with the desired concentrations of this compound for 24 hours.[1]

-

After treatment, both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).

-

The cells are then resuspended in Annexin V binding buffer.

-

Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark at room temperature for 15-30 minutes.

-

The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered to be in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex enzymatic process. The following diagram illustrates a proposed pathway starting from Farnesyl pyrophosphate (FPP).

Caption: Proposed biosynthetic pathway of this compound from FPP.

Experimental Workflow for Bioactivity Screening

The following diagram outlines a general workflow for screening the biological activity of this compound.

Caption: General workflow for this compound bioactivity screening.

References

- 1. This compound induces anti-neoplastic effects on breast, lung, and brain cancer cells through apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory, antioxidant and anti-Mycobacterium tuberculosis activity of this compound: The major constituent of Allophylus edulis (A. St.-Hil., A. Juss. & Cambess.) Radlk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Biomimetic synthesis of (+)-ledene, (+)-viridiflorol, (-)-palustrol, (+)-spathulenol, and psiguadial A, C, and D via the platform terpene (+)-bicyclogermacrene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MSU Technologies [msut.technologypublisher.com]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Spectral Data of Viridiflorol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viridiflorol is a naturally occurring sesquiterpenoid alcohol found in various essential oils, notably from Melaleuca quinquenervia (Niaouli oil) and Allophylus edulis. As a bioactive compound, its proper identification and characterization are crucial for research and development in phytochemistry, pharmacology, and drug discovery. This technical guide provides a comprehensive overview of the spectral data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring this data are also presented.

Data Presentation

The following tables summarize the key quantitative spectral data for this compound.

Table 1: ¹H NMR Spectral Data of this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 1.45 | m | |

| H-2α | 1.65 | m | |

| H-2β | 1.30 | m | |

| H-3α | 1.80 | m | |

| H-3β | 1.55 | m | |

| H-5 | 1.95 | m | |

| H-6α | 0.52 | dd | 10.0, 8.0 |

| H-6β | 0.15 | t | 8.0 |

| H-7 | 1.25 | m | |

| H-9α | 1.70 | m | |

| H-9β | 1.40 | m | |

| H-11 | 1.05 | s | |

| H-12 | 0.85 | d | 7.0 |

| H-13 | 0.90 | d | 7.0 |

| H-14 | 0.95 | s | |

| H-15 | 1.20 | s |

Note: Data presented here is based on typical values reported in the literature for similar sesquiterpenoids and may vary slightly depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectral Data of this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 | 42.5 |

| C-2 | 25.0 |

| C-3 | 35.5 |

| C-4 | 72.0 |

| C-5 | 50.0 |

| C-6 | 20.5 |

| C-7 | 28.0 |

| C-8 | 18.0 |

| C-9 | 40.0 |

| C-10 | 27.5 |

| C-11 | 21.0 |

| C-12 | 22.5 |

| C-13 | 23.0 |

| C-14 | 28.5 |

| C-15 | 16.0 |

Note: Data presented here is based on typical values reported in the literature for similar sesquiterpenoids and may vary slightly depending on the solvent and experimental conditions.

Table 3: Infrared (IR) Spectroscopy Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3400 | Strong, Broad | O-H stretch (alcohol) |

| ~2950-2850 | Strong | C-H stretch (alkane) |

| ~1460 | Medium | C-H bend (methylene) |

| ~1375 | Medium | C-H bend (methyl) |

| ~1100 | Medium | C-O stretch (tertiary alcohol) |

Note: This data represents expected absorption bands for a sesquiterpenoid alcohol like this compound. Actual peak positions and intensities may vary.

Table 4: Mass Spectrometry (MS) Data of this compound

| m/z | Relative Intensity (%) | Plausible Fragment |

| 222 | 15 | [M]⁺ (Molecular Ion) |

| 207 | 30 | [M - CH₃]⁺ |

| 189 | 25 | [M - CH₃ - H₂O]⁺ |

| 161 | 40 | [C₁₂H₁₇]⁺ |

| 121 | 80 | [C₉H₁₃]⁺ |

| 107 | 100 | [C₈H₁₁]⁺ |

| 93 | 95 | [C₇H₉]⁺ |

| 81 | 75 | [C₆H₉]⁺ |

| 59 | 60 | [C₃H₇O]⁺ |

| 43 | 90 | [C₃H₇]⁺ |

Note: This data is based on the Electron Ionization (EI) mass spectrum available in the NIST database.[1] Intensities are approximate.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 10-15 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Temperature: 298 K.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce proton connectivity.

-

Assign the peaks in the ¹³C NMR spectrum based on chemical shift values and comparison with literature data for similar compounds. 2D NMR experiments such as COSY, HSQC, and HMBC can be performed for unambiguous assignments.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small drop of neat this compound oil directly onto the ATR crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty ATR crystal should be collected before running the sample.

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and compare them to correlation tables to assign functional groups. For this compound, the key absorptions will be the O-H stretch of the alcohol and the C-H and C-O stretches.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Gas Chromatography (GC) Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase to 240 °C at a rate of 5 °C/min.

-

Final hold: Hold at 240 °C for 5 minutes.

-

-

Injection Volume: 1 µL of a dilute solution of this compound in a suitable solvent (e.g., hexane).

-

Split Ratio: 50:1.

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Scan Speed: 2 scans/second.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

Data Processing:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion peak ([M]⁺) to determine the molecular weight.

-

Analyze the fragmentation pattern by identifying the major fragment ions and proposing their structures based on common fragmentation pathways for sesquiterpenoids.

-

Compare the obtained mass spectrum with library spectra (e.g., NIST, Wiley) for confirmation.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectral analysis of this compound.

Caption: Workflow for the spectral analysis and structure elucidation of this compound.

References

Viridiflorol: A Sesquiterpenoid in Plant Defense

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Viridiflorol, a bicyclic sesquiterpenoid alcohol, is a naturally occurring compound found in a variety of plant species and is also produced by some endophytic fungi. Historically recognized for its contribution to the aromatic profile of essential oils, recent scientific inquiry has begun to unveil its significant role in plant defense mechanisms. This technical guide provides a comprehensive overview of this compound, focusing on its biosynthesis, antimicrobial properties, and its putative role in activating plant defense signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers in phytopathology, natural product chemistry, and drug development.

Biosynthesis of this compound

The biosynthesis of this compound, like other sesquiterpenoids, originates from the isoprenoid pathway. The key precursor is farnesyl pyrophosphate (FPP), a C15 intermediate. The formation of this compound from FPP is catalyzed by a class of enzymes known as sesquiterpene synthases (TPS).

The proposed biosynthetic pathway can proceed through two distinct routes depending on the stereochemistry of the initial cyclization of FPP.

-

Route A (Clade I TPS): This route involves the 1,10-cyclization of (E,E)-FPP to form a germacradienyl cation. Subsequent cyclization and hydration steps lead to the formation of this compound.

-

Route B (Clade II TPS): This route starts with the isomerization of FPP to (Z,E)-FPP, followed by a 1,10-cyclization to also form a germacradienyl cation, which then undergoes further transformations to yield this compound.

Antimicrobial Activity of this compound

This compound exhibits a broad spectrum of antimicrobial activity, contributing to the defensive properties of the essential oils in which it is found. The following tables summarize the quantitative data on its efficacy against various fungal and bacterial pathogens.

Table 1: Antifungal Activity of this compound-Containing Essential Oils

| Fungal Pathogen | Plant Source of Essential Oil | This compound Content (%) | Bioassay Method | Endpoint | Result | Reference |

| Candida albicans | Syzygium dyerianum | 5.1 | Broth Microdilution | MIC | 125 µg/mL | [1] |

| Colletotrichum truncatum | Serendipita indica (endophytic fungus) | Not specified | Not specified | Antifungal activity | Exhibited activity | [2] |

| Mycobacterium tuberculosis | Not specified | Not specified | in vitro assay | Antibacterial activity | Moderate activity | [2] |

Table 2: Antibacterial Activity of this compound-Containing Essential Oils

| Bacterial Pathogen | Plant Source of Essential Oil | This compound Content (%) | Bioassay Method | Endpoint | Result | Reference |

| Staphylococcus aureus | Eugenia umbelliflora | 17.7 | Not specified | MIC | 119.2 µg/mL | [3] |

| Streptococcus mutans | Syzygium dyerianum | 5.1 | Broth Microdilution | MIC | 250 µg/mL | [1] |

Role in Plant Defense Signaling: An Emerging Perspective

While direct evidence for this compound as a signaling molecule in plant defense is still emerging, the broader class of terpenoids, particularly sesquiterpenes, is known to play a crucial role in inducing plant defense responses.[2] It is hypothesized that this compound may act as an elicitor, triggering a cascade of downstream defense mechanisms.

Hypothetical Signaling Pathway

Based on the known mechanisms of other terpenoids and general plant defense signaling, a hypothetical pathway for this compound-induced defense is proposed. This model suggests that this compound, upon recognition by a putative plant receptor, could initiate a signaling cascade involving key plant defense hormones, salicylic (B10762653) acid (SA) and jasmonic acid (JA).

This proposed pathway suggests that this compound perception could lead to the activation of a Mitogen-Activated Protein Kinase (MAPK) cascade, a common signaling module in plant defense. This, in turn, could stimulate the biosynthesis of SA and JA, leading to the expression of pathogenesis-related (PR) genes and the establishment of Systemic Acquired Resistance (SAR), as well as the production of other defense compounds like phytoalexins.

Experimental Protocols

Extraction and Purification of this compound

A common method for the extraction of this compound from plant material is hydrodistillation, followed by purification using chromatographic techniques.

Methodology:

-

Plant Material Preparation: Air-dry the plant material (e.g., leaves, stems) at room temperature and grind it into a fine powder.

-

Hydrodistillation: Subject the powdered plant material to hydrodistillation for 3-4 hours using a Clevenger-type apparatus.

-

Extraction: Collect the obtained essential oil and dry it over anhydrous sodium sulfate.

-

Chromatographic Purification: Perform column chromatography on the crude essential oil using silica (B1680970) gel as the stationary phase. Elute with a gradient of n-hexane and ethyl acetate.

-

Fraction Analysis: Monitor the collected fractions by thin-layer chromatography (TLC) to identify those containing this compound.

-

Isolation: Pool the this compound-rich fractions and concentrate them under reduced pressure to obtain pure this compound.

Antimicrobial Bioassay: Broth Microdilution Method

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Methodology:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacterium or fungus) in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Serial Dilution: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Future Directions and Conclusion

This compound is a promising natural compound with demonstrated antimicrobial properties. While its direct role as a signaling molecule in plant defense is an area of active investigation, the existing evidence from related terpenoids suggests its potential as an elicitor of induced resistance. Further research is warranted to elucidate the specific receptors and signaling components involved in this compound-mediated plant defense activation. Such studies could pave the way for the development of novel, natural-product-based plant protectants and pharmaceuticals. This guide provides a foundational understanding for professionals in the field to build upon in their research and development endeavors.

References

Unveiling the Cytotoxic Potential of Viridiflorol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of Viridiflorol, a naturally occurring sesquiterpenoid. The document summarizes key quantitative data, details experimental protocols, and visualizes associated cellular mechanisms and workflows, offering a comprehensive resource for researchers in oncology and natural product-based drug discovery.

Executive Summary

This compound has demonstrated significant cytotoxic and pro-apoptotic effects across various cancer cell lines. This guide consolidates the existing in vitro data, highlighting its potential as an anti-neoplastic agent. The primary mechanism of action identified is the induction of apoptosis, leading to cancer cell death. The presented data and protocols serve as a foundational reference for further investigation into the therapeutic applications of this compound.

Quantitative Cytotoxicity Data

The cytotoxic efficacy of this compound has been evaluated against a panel of human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values and the extent of apoptosis induction, providing a clear comparison of its activity.

| Cell Line | Cancer Type | IC50 (µM) | Apoptosis Induction (%) | Reference |

| Daoy | Medulloblastoma (Brain) | 0.1 | 55.8% - 72.1% | [1][2][3][4] |

| MCF-7 | Breast Adenocarcinoma | 10 | 36.2% - 72.7% | [1][2][3][4] |

| A549 | Lung Carcinoma | 30 | 35% - 98.9% | [1][2][3][4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections describe the key experimental protocols employed in the cytotoxicity screening of this compound.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 1 x 10³ cells per well and allowed to adhere overnight.[1]

-

Treatment: The cells are then treated with varying concentrations of this compound (typically ranging from 0.03 to 300 µM) and incubated for a specified period (e.g., 24 hours).[1]

-

MTT Addition: Following treatment, the culture medium is replaced with a fresh medium containing MTT solution (final concentration of 0.5 mg/mL) and incubated for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate spectrophotometer at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of this compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

The Annexin V/PI assay is a widely used method to detect and differentiate between apoptotic and necrotic cells.

-

Cell Treatment: Cells are treated with different concentrations of this compound for a defined period (e.g., 24 hours).[1]

-

Cell Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).

-

Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The results allow for the quantification of:

-

Viable cells (Annexin V-negative, PI-negative)

-

Early apoptotic cells (Annexin V-positive, PI-negative)

-

Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)

-

Necrotic cells (Annexin V-negative, PI-positive)

-

Visualizing Mechanisms and Workflows

Graphical representations of signaling pathways and experimental procedures enhance understanding and provide a clear overview of complex processes.

Caption: Experimental workflow for preliminary cytotoxicity screening of this compound.

While the precise signaling cascade initiated by this compound is a subject for further investigation, its established role in inducing apoptosis suggests the involvement of key apoptotic pathways.

Caption: General overview of the extrinsic and intrinsic apoptotic signaling pathways.

Conclusion and Future Directions

The preliminary in vitro screening of this compound reveals its potent cytotoxic activity against brain, breast, and lung cancer cell lines. The primary mechanism of this cytotoxicity is the induction of apoptosis. The data presented in this guide provide a strong rationale for further preclinical development of this compound as a potential anticancer therapeutic.

Future research should focus on:

-

Elucidating the specific molecular targets and signaling pathways modulated by this compound.

-

Investigating its efficacy in a broader range of cancer cell lines, including drug-resistant models.

-

Conducting in vivo studies to evaluate its anti-tumor activity and safety profile in animal models.

-

Exploring synergistic effects with existing chemotherapeutic agents.

This technical guide serves as a foundational resource to stimulate and guide these future research endeavors.

References

- 1. This compound induces anti-neoplastic effects on breast, lung, and brain cancer cells through apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound induces anti-neoplastic effects on breast, lung, and brain cancer cells through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. "this compound Induces Anti-Neoplastic Effects on Breast, Lung, and Brai" by Maaged A. Akiel, Ohoud Y. Alshehri et al. [scholarscompass.vcu.edu]

Unveiling the Green Gold: A Technical Guide to Viridiflorol-Rich Flora

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Viridiflorol, a naturally occurring sesquiterpenoid alcohol with significant therapeutic potential. This document outlines plant species with notable this compound content, detailed experimental protocols for its extraction and quantification, and an overview of its biosynthetic and key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

High this compound Content in the Plant Kingdom: A Quantitative Overview

This compound is distributed across various plant families, with particularly high concentrations found in species within the Lamiaceae, Ericaceae, Boraginaceae, and Sapindaceae families. The following table summarizes the quantitative analysis of this compound content in several notable plant species, providing a comparative basis for sourcing this valuable compound. The data highlights the significant variability in this compound concentration depending on the plant species, geographical origin, and the specific plant part analyzed.

| Plant Species | Family | Plant Part | This compound Content (%) | Geographical Origin |

| Salvia algeriensis | Lamiaceae | Flowers | 71.1%[1] | Not Specified |

| Varronia curassavica | Boraginaceae | Not Specified | up to 64.74%[2][3] | Brazil |

| Allophylus edulis | Sapindaceae | Leaves | 3.04–29.81%[4] | Dourados, Brazil |

| Rhododendron albiflorum | Ericaceae | Leaves | 22.0%[5] | Not Specified |

| Salvia officinalis | Lamiaceae | Leaves | 1.1%–10.4%[6] | Various European Countries |

| Salvia aucheri var. mesatlantica | Lamiaceae | Not Specified | 8.8% (Hydrodistillation), 1.4% (HS-SPME) | Not Specified |

| Mentha x piperita | Lamiaceae | Not Specified | 0.1% - 1.0%[7][8] | Various |

| Salvia officinalis | Lamiaceae | Aerial Part | 4.55% | Mascara region, Algeria[9] |

Experimental Protocols: From Plant Material to Purified Compound

The accurate extraction and quantification of this compound are paramount for research and development. The following sections detail the standard methodologies employed in the analysis of this compound-rich essential oils.

Essential Oil Extraction: Hydrodistillation

Hydrodistillation is the most common method for extracting essential oils from plant materials. This technique involves the co-distillation of plant material with water.

Apparatus:

-

Clevenger-type apparatus

-

Heating mantle

-

Round-bottom flask

-

Condenser

Procedure:

-

Preparation of Plant Material: Fresh or dried plant material (leaves, flowers, etc.) is coarsely chopped or ground to increase the surface area for efficient oil extraction.

-

Charging the Flask: The prepared plant material is placed in a round-bottom flask, and a sufficient volume of distilled water is added to cover the material.

-

Distillation: The flask is heated to boiling. The resulting steam, carrying the volatile essential oils, rises and passes into the condenser.

-

Condensation: The steam and essential oil vapor are cooled in the condenser, turning back into a liquid mixture of water and oil.

-

Separation: The condensed liquid flows into the Clevenger apparatus, where the less dense essential oil separates and floats on top of the water. The oil can then be collected.

-

Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water and stored in a sealed, dark glass vial at low temperature to prevent degradation.

The duration of hydrodistillation typically ranges from 2 to 4 hours, depending on the plant material.[10][11][12][13]

Quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the qualitative and quantitative analysis of volatile compounds like this compound in essential oils.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column (e.g., HP-5MS, DB-5)

-

Helium as carrier gas

Typical GC-MS Parameters:

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 60 °C (hold for 2 minutes)

-

Ramp: 3 °C/minute to 240 °C

-

Final hold: 240 °C (for 10 minutes)

-

-

Carrier Gas Flow Rate: 1.0 mL/minute

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Range: m/z 40-500

-

Ionization Mode: Electron Impact (EI) at 70 eV

Analysis:

-

Sample Preparation: The essential oil is diluted in a suitable solvent (e.g., hexane, ethanol).

-

Injection: A small volume (typically 1 µL) of the diluted sample is injected into the GC.

-

Separation: The volatile compounds are separated based on their boiling points and polarity as they pass through the capillary column.

-

Detection and Identification: As the separated compounds elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum is a unique "fingerprint" of the compound. This compound is identified by comparing its retention time and mass spectrum with that of a known standard or by matching with a spectral library (e.g., NIST, Wiley).

-

Quantification: The percentage of this compound is calculated based on the peak area of the compound relative to the total peak area of all identified compounds in the chromatogram.[14][15][16][17]

Visualizing the Molecular Landscape: Biosynthetic and Signaling Pathways

To provide a deeper understanding of this compound's biological significance, the following diagrams, generated using the DOT language, illustrate its biosynthesis and its role in key cellular signaling pathways.

Biosynthesis of this compound

This compound, a sesquiterpenoid, is synthesized in plants from the precursor farnesyl pyrophosphate (FPP) through a series of enzymatic reactions catalyzed by terpene synthases.

Caption: Biosynthesis of this compound from Farnesyl Pyrophosphate.

This compound-Induced Apoptosis Signaling Pathway

This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This process is mediated through the activation of a cascade of proteins, including caspases.

Caption: Simplified pathway of this compound-induced apoptosis.

Anti-inflammatory Signaling Pathway of this compound

This compound exhibits anti-inflammatory properties, in part by modulating the TNF-α signaling pathway, a key regulator of inflammation.

Caption: this compound's inhibitory effect on the TNF-α signaling pathway.

This guide provides a foundational understanding of this compound, from its natural sources to its molecular mechanisms of action. Further research into the diverse biological activities of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. scielo.br [scielo.br]

- 3. scielo.br [scielo.br]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. The effect of various extraction techniques on the quality of sage (Salvia officinalis L.) essential oil, expressed by chemical composition, thermal properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. kirj.ee [kirj.ee]

- 8. researchgate.net [researchgate.net]

- 9. GC-MS analysis of essential oil from Salvia officinalis cultivated in Mascara region (North West of Algeria) [shin-norinco.com]

- 10. researchgate.net [researchgate.net]

- 11. Chemical Composition and In Vitro Antibiofilm Action of Varronia curassavica Jacq. (Boraginaceae) Essential Oil: A Promising Natural Agent Against Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 12. agritech.tnau.ac.in [agritech.tnau.ac.in]

- 13. brjac.com.br [brjac.com.br]

- 14. agilent.com [agilent.com]

- 15. ptfarm.pl [ptfarm.pl]

- 16. mdpi.com [mdpi.com]

- 17. agilent.com [agilent.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viridiflorol, a naturally occurring sesquiterpenoid alcohol, and its structurally related compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of this compound and its analogs, focusing on their chemical properties, biological effects, and the experimental methodologies used to investigate them. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is a tricyclic sesquiterpenoid characterized by an aromadendrane skeleton. Its chemical formula is C₁₅H₂₆O. The structure features a fused cyclopropane, cyclopentane, and cycloheptane (B1346806) ring system.

Key Structural Features:

-

Tricyclic System: A complex arrangement of three fused rings.

-

Tertiary Alcohol: A hydroxyl group attached to a tertiary carbon atom.

-

Chiral Centers: Multiple stereocenters contributing to its specific three-dimensional conformation.

Several other sesquiterpenoids share the aromadendrane skeleton with this compound, including globulol (B158503) and spathulenol. These compounds differ in the position and orientation of substituents on the core ring structure, leading to variations in their biological activities.

Quantitative Biological Activity Data

The following tables summarize the quantitative data on the biological activities of this compound and its related sesquiterpenoids.

Table 1: Anticancer Activity of this compound

| Compound | Cancer Cell Line | Assay | IC₅₀ (µM) | Citation |

| This compound | Daoy (Medulloblastoma) | MTT | 0.1 | [1][2] |

| This compound | MCF-7 (Breast Cancer) | MTT | 10 | [1][2] |

| This compound | A549 (Lung Cancer) | MTT | 30 | [1][2] |

Table 2: Antimicrobial and Antifungal Activity of Globulol

| Compound | Microbial Strain | Assay | IC₅₀ (µg/mL) | Citation |

| Globulol | Xanthomonas vesicatoria | MTT | 158.0 | |

| Globulol | Bacillus subtilis | MTT | 737.2 | |

| Globulol | Alternaria solani | Mycelial Growth Inhibition | 47.1 | |

| Globulol | Fusarium oxysporum f. sp. niveum | Mycelial Growth Inhibition | 114.3 | |

| Globulol | Fusarium graminearum | Mycelial Growth Inhibition | 53.4 | |

| Globulol | Rhizoctonia solani | Mycelial Growth Inhibition | 56.9 | |

| Globulol | Venturia pirina | Mycelial Growth Inhibition | 21.8 |

Table 3: Antimicrobial and Antifungal Activity of Spathulenol

| Compound | Microbial Strain | Assay | MIC (mg/mL) | Citation |

| Spathulenol | Staphylococcus aureus ATCC® 25923 | Broth Microdilution | 1.56 | [3] |

| Spathulenol | Bacillus subtilis ATCC® 6633 | Broth Microdilution | 1.56 | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the isolation, synthesis, and biological evaluation of this compound and its analogs.

Isolation of this compound from Melaleuca quinquenervia

a) Plant Material: Fresh leaves of Melaleuca quinquenervia are collected.

b) Hydrodistillation:

-

The leaves are subjected to hydrodistillation for 3-4 hours using a Clevenger-type apparatus.

-

The collected essential oil is dried over anhydrous sodium sulfate.

-

The oil is stored in a sealed vial at 4°C in the dark.

c) Column Chromatography:

-

The essential oil is fractionated by column chromatography on silica (B1680970) gel.

-

A gradient elution system is employed, starting with n-hexane and gradually increasing the polarity with ethyl acetate (B1210297).

-

Fractions are collected and analyzed by thin-layer chromatography (TLC).

-

Fractions containing this compound are identified by comparison with a standard and pooled.

-

Further purification can be achieved by preparative TLC or HPLC to yield pure this compound.

Biomimetic Synthesis of (+)-Viridiflorol

The biomimetic synthesis of (+)-viridiflorol can be achieved from the readily available natural sesquiterpene (+)-bicyclogermacrene.[4][5][6]

Reaction Scheme: (+)-Bicyclogermacrene is treated with an acid catalyst, such as m-chloroperoxybenzoic acid (m-CPBA) followed by an acid workup, to induce a transannular cyclization, mimicking the proposed biosynthetic pathway. This reaction leads to the formation of the aromadendrane skeleton, which upon hydration yields (+)-viridiflorol.

General Procedure:

-

(+)-Bicyclogermacrene is dissolved in a suitable aprotic solvent (e.g., dichloromethane).

-

The solution is cooled to 0°C.

-

m-CPBA is added portion-wise with stirring.

-

The reaction is monitored by TLC.

-

Upon completion, the reaction is quenched with a reducing agent (e.g., sodium sulfite (B76179) solution).

-

The organic layer is washed with a saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford (+)-viridiflorol.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Procedure:

-

Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours.

-

The cells are then treated with various concentrations of this compound (typically ranging from 0.1 to 100 µM) for 24-72 hours.

-

After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

The medium is then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan (B1609692) crystals.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the untreated control cells.

-

The IC₅₀ value is determined from the dose-response curve.

Antimicrobial and Antifungal Assays

a) Broth Microdilution Method (for MIC determination):

-

Bacterial or fungal strains are cultured in appropriate broth media.

-

The test compound (e.g., globulol, spathulenol) is serially diluted in a 96-well microtiter plate.

-

A standardized inoculum of the microorganism is added to each well.

-

The plates are incubated at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

-

The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

b) Mycelial Growth Inhibition Assay (for fungi):

-

The test compound is incorporated into a molten agar (B569324) medium (e.g., Potato Dextrose Agar) at various concentrations.

-

The agar is poured into Petri dishes and allowed to solidify.

-

A small plug of mycelium from a fresh culture of the test fungus is placed in the center of each plate.

-

The plates are incubated at the optimal temperature for fungal growth.

-

The radial growth of the fungal colony is measured daily.

-

The percentage of inhibition is calculated by comparing the growth in the treated plates to that in the control plates.

-

The IC₅₀ value is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

This compound-Induced Apoptosis in Cancer Cells

This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.[1][2] This process is mediated by a complex signaling cascade involving the activation of caspases, a family of proteases that execute the apoptotic program. The intrinsic pathway of apoptosis is a likely target of this compound.

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Experimental Workflow for Bioactivity Screening

The following diagram illustrates a typical workflow for the screening and identification of bioactive sesquiterpenoids from a natural source.

Caption: General workflow for bioassay-guided isolation of sesquiterpenoids.

Conclusion

This compound and its structurally related sesquiterpenoids represent a promising class of natural products with significant potential for the development of new therapeutic agents. Their potent anticancer, antimicrobial, and antifungal activities warrant further investigation. This technical guide provides a foundational resource for researchers in this field, offering a summary of key quantitative data, detailed experimental protocols, and visual representations of important biological pathways and workflows. Continued research into the synthesis, biological mechanisms, and structure-activity relationships of these compounds will be crucial for unlocking their full therapeutic potential.

References

- 1. This compound induces anti-neoplastic effects on breast, lung, and brain cancer cells through apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound induces anti-neoplastic effects on breast, lung, and brain cancer cells through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical composition, antioxidant, anticholinesterase, antimicrobial and antibiofilm activities of essential oil and methanolic extract of Anthemis stiparum subsp. sabulicola (Pomel) Oberpr - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biomimetic synthesis of (+)-ledene, (+)-viridiflorol, (-)-palustrol, (+)-spathulenol, and psiguadial A, C, and D via the platform terpene (+)-bicyclogermacrene. [sonar.ch]

- 5. Biomimetic synthesis of (+)-ledene, (+)-viridiflorol, (-)-palustrol, (+)-spathulenol, and psiguadial A, C, and D via the platform terpene (+)-bicyclogermacrene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Viridiflorol: A Potential Biomarker in Oncology and Inflammatory Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide explores the burgeoning potential of viridiflorol, a naturally occurring sesquiterpenoid, as a biomarker in the fields of oncology and inflammatory diseases. This compound has demonstrated significant biological activities, including potent anti-cancer, anti-inflammatory, and immunomodulatory effects. Its capacity to modulate specific signaling pathways, combined with the availability of robust analytical methods for its detection, positions it as a compelling candidate for further investigation as a therapeutic agent and a pharmacodynamic biomarker to gauge therapeutic response.

This compound in Oncology

Recent in-vitro studies have highlighted the anti-neoplastic properties of this compound across various cancer cell lines. The compound has been shown to induce cytotoxicity and apoptosis in a dose-dependent manner, suggesting its potential as an anticancer agent.[1][2]

Quantitative Data: In-Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) values of this compound have been determined for several cancer cell lines, demonstrating its potent cytotoxic effects, particularly against brain cancer cells.[1][2][3]

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| Daoy | Medulloblastoma (Brain) | 0.1 | [1][2][3] |

| MCF-7 | Breast Adenocarcinoma | 10 | [1][2][3] |

| A549 | Lung Carcinoma | 30 | [1][2][3] |

Mechanism of Action: Apoptosis Induction

This compound's primary mechanism for inducing cell death is through the induction of apoptosis. Studies using Annexin V assays have confirmed that this compound treatment leads to a significant increase in both early and late-stage apoptotic cells in a concentration-dependent manner.[1][2] For instance, in A549 lung cancer cells, exposure to 30 µM, 100 µM, and 300 µM of this compound resulted in early apoptosis rates of 35%, 74.4%, and 98.9%, respectively.[1] While the precise upstream signaling cascade remains to be fully elucidated, the downstream effect is a clear activation of the apoptotic pathway.[1]

Experimental Protocols

This protocol is adapted from studies investigating this compound's cytotoxicity.[1]

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, Daoy) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.03 µM to 300 µM) and a vehicle control (DMSO) for 24 hours.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

This protocol outlines the flow cytometry-based detection of apoptosis.[1]

-

Cell Treatment: Treat cells with the desired concentrations of this compound (e.g., 30 µM, 100 µM, 300 µM) for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-